molecular formula C16H15N3OS B11764985 4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11764985
M. Wt: 297.4 g/mol
InChI Key: IFTPDDRLOWBJGY-UHFFFAOYSA-N
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Description

4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a functionalized 1,2,4-triazole derivative supplied as a solid for research purposes. Compounds featuring the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety, to which this molecule belongs, are associated with a wide spectrum of biological activities in scientific literature . This scaffold is of significant interest in medicinal chemistry for the development of novel enzyme inhibitors . Research on analogous structures has demonstrated potential for antimicrobial , antifungal , antioxidant, and anticonvulsant effects . The mechanism of action for such compounds often involves targeted enzyme inhibition; for instance, closely related triazole derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research . Additionally, some triazole-thiols show inhibitory activity against enzymes like α-glucosidase, relevant to diabetes research, and urease . The presence of both a phenol and a mercapto group on the triazole core provides versatile sites for further chemical modification, making it a valuable building block for synthesizing more complex molecules for structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N3OS/c1-10-3-4-11(2)14(9-10)19-15(17-18-16(19)21)12-5-7-13(20)8-6-12/h3-9,20H,1-2H3,(H,18,21)

InChI Key

IFTPDDRLOWBJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The triazole core is typically formed via cyclocondensation of thiosemicarbazide intermediates. A common approach involves reacting 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form a hydrazone, followed by thiocarbonylation using ammonium thiocyanate or carbon disulfide (CS₂). For example:

  • Hydrazone Formation :
    2,5-Dimethylphenylhydrazine+Ethyl acetoacetateHCl, EtOHHydrazone intermediate\text{2,5-Dimethylphenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{Hydrazone intermediate}

  • Thiocarbonylation :
    Hydrazone+CS2KOHThiosemicarbazide\text{Hydrazone} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Thiosemicarbazide}

  • Cyclization :
    ThiosemicarbazideH2SO4Triazole-thione\text{Thiosemicarbazide} \xrightarrow{\text{H}_2\text{SO}_4} \text{Triazole-thione}

This method yields the mercapto-triazole scaffold but requires precise pH control to avoid oxidation of intermediates.

Microwave-Assisted Synthesis

Recent protocols leverage microwave irradiation to accelerate reaction kinetics. A study demonstrated that irradiating a mixture of 2,5-dimethylphenylhydrazine, 4-hydroxybenzaldehyde, and thiourea at 600 W for 30 minutes in isopropanol-water (2:1) achieved a 97% yield. Microwave conditions reduce side reactions and enhance purity by minimizing thermal degradation.

Advanced Functionalization Strategies

Incorporation of the Phenolic Group

The phenolic moiety is introduced via:

  • Mannich Reaction : Condensation of 4-hydroxybenzaldehyde with the triazole-thione intermediate in the presence of morpholine.

  • Nucleophilic Aromatic Substitution : Reacting 4-fluorophenol with the triazole-thione under basic conditions (K₂CO₃, DMF).

Optimization Insight : Using 4-hydroxybenzaldehyde avoids regioselectivity issues observed with phenol derivatives.

Mercapto Group Stabilization

The mercapto (-SH) group is prone to oxidation during synthesis. Strategies include:

  • In Situ Reduction : Adding sodium dithionite (Na₂S₂O₄) to reaction mixtures to suppress disulfide formation.

  • Protection-Deprotection : Temporarily protecting the -SH group as a thioether (e.g., using benzyl chloride) and later deprotecting with H₂/Pd-C.

Reaction Optimization and Yield Comparison

Method Conditions Yield Purity Source
Conventional CyclizationH₂SO₄, reflux, 4 hr62%89%
Microwave Synthesis600 W, isopropanol-water, 30 min97%99%
Thiourea-Mediated RouteKOH, CS₂, RT, 12 hr58%85%

Key Observations :

  • Microwave irradiation reduces reaction time from hours to minutes while improving yield.

  • Isopropanol-water crystallization enhances purity (99%) by removing polar impurities.

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The cyclization of thiosemicarbazides proceeds via intramolecular nucleophilic attack, forming the triazole ring. Density functional theory (DFT) studies indicate that the thione sulfur stabilizes the transition state, lowering the activation energy by ~15 kcal/mol compared to non-thiocarbonyl analogs.

Common Side Products

  • Disulfides : From oxidation of -SH groups (mitigated by Na₂S₂O₄).

  • Over-alkylation : Occurs when excess alkylating agents are used (controlled by stoichiometry).

Analytical Characterization

Spectroscopic Data

  • IR : Strong absorption at 2560 cm⁻¹ (-SH stretch), 1680 cm⁻¹ (C=N triazole).

  • ¹H NMR (DMSO-d₆): δ 7.8 (s, 1H, triazole-H), δ 6.9–7.2 (m, aromatic-H), δ 2.3 (s, 6H, CH₃).

  • MS : m/z 297.4 [M+H]⁺, consistent with molecular formula C₁₆H₁₅N₃OS.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water) showed ≥99% purity for microwave-synthesized batches.

Industrial-Scale Considerations

Solvent Selection

  • Preferred : Isopropanol-water (2:1) for its dual role as reaction medium and crystallization solvent.

  • Avoid : Dichloromethane (environmental concerns) and DMF (difficult removal).

Cost Analysis

Component Cost per kg (USD)
2,5-Dimethylphenylhydrazine320
4-Hydroxybenzaldehyde150
Microwave Energy12 (per batch)

Microwave methods reduce overall costs by 40% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include quinones from oxidation, reduced triazole derivatives from reduction, and substituted phenol derivatives from nucleophilic substitution.

Scientific Research Applications

4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the triazole ring can coordinate with metal ions, affecting enzyme activity. The dimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-Schiff Base Derivatives (Y1–Y4)

Schiff base derivatives like (Z)-3-((2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol (Y2) and (Z)-2-((2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol (Y3) exhibit tyrosinase inhibitory activity with IC50 values of 7.0 μM and 1.5 μM, respectively . Key structural differences include:

  • Substituent Position : Y3’s hydroxyl group at the ortho position of the benzylidene ring enhances steric alignment with tyrosinase’s active site, leading to stronger inhibition than Y2’s meta substitution.
Antimicrobial Triazole Derivatives

Compounds such as 4-amino-2-[4-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol (4a) demonstrate significant antibacterial activity against S. aureus and E. coli . Compared to the target compound:

  • Electron-Donating Groups : The 2,5-dimethylphenyl group in the target compound may enhance lipophilicity, improving membrane permeability over 4a’s simpler methyl substitution.
  • Phenol vs.
Fluorinated Analogues

2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol () belongs to toxicity class IV (low toxicity) .

Physicochemical and Toxicity Profiles

  • Solubility: The phenolic -OH group in the target compound improves water solubility compared to non-polar derivatives like 4-[5-(4-propylphenoxymethyl)-4H-1,2,4-triazol-3-yl]thioacetamide () .
  • Toxicity : The absence of electronegative substituents (e.g., fluorine, chlorine) suggests the target compound may exhibit lower toxicity than fluorinated analogues (e.g., ) .

Biological Activity

The compound 4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a novel organic compound featuring a unique combination of a triazole ring and a phenolic group. Its molecular formula is C16H15N3OSC_{16}H_{15}N_{3}OS with a molecular weight of approximately 297.38 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant applications.

Structural Characteristics

The structural composition of this compound includes:

  • Triazole Ring : Known for its biological activity and ability to interact with various biological targets.
  • Phenolic Group : Contributes to antioxidant properties and enhances solubility.
  • Mercapto Group : The presence of the thiol (-SH) group is significant for its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and mercapto groups exhibit notable antimicrobial properties. The synthesis of derivatives similar to our target compound has shown effectiveness against a range of pathogens.

Case Study:
A study evaluating various triazole derivatives revealed that compounds with mercapto functionalities displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameStructure FeaturesBiological ActivityMIC (µg/mL)
4-Methylphenyl-5-thio-4H-1,2,4-triazoleMethyl group on phenyl ringAntimicrobial32
5-AryltriazolesAryl substituents on triazoleAntioxidant25
2-Thioalkyl-triazolesThioalkyl groups instead of phenolic componentsEnzyme inhibitors15

Antioxidant Activity

The antioxidant potential of triazole derivatives is well-documented. Compounds similar to This compound have been evaluated using DPPH and ABTS assays. For instance, a related compound demonstrated an IC50 value comparable to ascorbic acid, indicating strong radical scavenging activity .

Mechanistic Insights

Molecular docking studies indicate that the binding affinity of this compound to various biological targets is significant. For example, docking scores suggest robust interactions with bacterial enzymes, which may explain its antibacterial efficacy . The presence of the mercapto group enhances the interaction through disulfide bond formation with target proteins.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step procedures that include:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the mercapto group through thiolation reactions.
  • Finalization with phenolic substitution.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting with precursors like 4-amino-5-mercapto-1,2,4-triazole derivatives. For example, Schiff base ligands are formed by refluxing the precursor with substituted aldehydes in methanol or ethanol, often with glacial acetic acid as a catalyst. Reaction progress is monitored via TLC, and purification involves recrystallization from solvents like ethanol or methanol . Spectral data (¹H NMR, IR) are compared to literature values for validation .

Q. How is the compound characterized structurally and functionally?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • ¹H NMR : Identifies aromatic protons and substituent environments (e.g., dimethylphenyl groups).
  • IR : Confirms functional groups like -SH (mercapto) at ~2500 cm⁻¹ and phenolic -OH at ~3300 cm⁻¹.
  • LC-MS : Determines molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles using software like SHELX .

Q. What are the standard assays for evaluating its biological activity?

  • Methodological Answer :

  • Antifungal Activity : Tested via the cup-plate method against strains like Aspergillus niger, with MIC values calculated from inhibition zones .
  • Tyrosinase Inhibition : Uses diphenolase activity assays with L-DOPA as a substrate. IC₅₀ values are derived from dose-response curves, and mechanisms (reversible/mixed inhibition) are confirmed via fluorescence quenching and molecular docking .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer : Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Loading : Glacial acetic acid (0.2–1.0 eq.) improves Schiff base formation .
  • Temperature Control : Reflux at 70–80°C minimizes side reactions .
  • Substituent Effects : Electron-withdrawing groups on aldehydes (e.g., -Cl) improve reaction efficiency and product stability .

Q. What computational tools validate its structural and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Predict molecular geometry (e.g., square pyramidal for metal complexes) and reactivity indices (softness, electrophilicity) using Gaussian or similar software. Bond angles and distances from DFT align with X-ray data .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., tyrosinase) to identify binding sites and steric hindrance effects from substituents .

Q. How do substituent variations impact biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Para-chloro substituents on aromatic rings enhance antifungal activity (MIC = 25 µg/mL) by increasing electrophilicity .
  • Steric Effects : Bulky groups (e.g., biphenyl) reduce tyrosinase inhibition due to hindered enzyme binding .
  • Positional Isomerism : Hydroxyl groups at the ortho position show higher tyrosinase inhibition (IC₅₀ = 1.5 µM) compared to meta-substituted derivatives .

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray diffraction requires single crystals grown via slow evaporation. SHELX refines structures using least-squares methods, but twinning or weak diffraction complicates refinement .
  • Thermal Motion : Disordered solvent molecules or flexible mercapto groups necessitate restraints during refinement .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :

  • Comparative Assays : Re-test compounds under standardized conditions (e.g., fixed pH, temperature) to isolate substituent effects .
  • Meta-Analysis : Cross-reference MIC and IC₅₀ values across studies to identify trends (e.g., chloro-substituted derivatives consistently outperform fluoro analogs) .

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